![molecular formula C10H7BrClNO B1375784 4-Bromo-1-chloro-6-methoxyisoquinoline CAS No. 1409964-75-5](/img/structure/B1375784.png)
4-Bromo-1-chloro-6-methoxyisoquinoline
Overview
Description
4-Bromo-1-chloro-6-methoxyisoquinoline is a chemical compound with the molecular formula C10H7BrClNO . It has a molecular weight of 272.52 g/mol . This compound is typically found in a solid form .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-chloro-6-methoxyisoquinoline consists of a bromine atom (Br), a chlorine atom (Cl), a methoxy group (OCH3), and an isoquinoline group . The exact mass of this compound is 270.939941 Da .Physical And Chemical Properties Analysis
4-Bromo-1-chloro-6-methoxyisoquinoline is a solid compound . It has a molecular weight of 272.52 g/mol . The exact mass of this compound is 270.939941 Da .Scientific Research Applications
Synthesis of Isoquinoline Derivatives
4-Bromo-1-chloro-6-methoxyisoquinoline: serves as a key intermediate in the synthesis of various isoquinoline derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals due to their biological activities . The compound’s reactivity allows for selective substitutions at the bromine and chlorine sites, enabling the creation of complex molecular architectures.
Material Science Research
In material science, this compound can be used to synthesize ligands for metal-organic frameworks (MOFs). MOFs have applications in gas storage, separation technologies, and catalysis. The bromo and chloro groups in 4-Bromo-1-chloro-6-methoxyisoquinoline can coordinate with metal ions to form novel MOF structures .
Pharmacological Studies
The pharmacokinetic properties of 4-Bromo-1-chloro-6-methoxyisoquinoline , such as high gastrointestinal absorption and blood-brain barrier permeability, make it a valuable scaffold in medicinal chemistry. It can be used to develop compounds with potential CNS activity .
Inhibitor Design
This compound has been identified as an inhibitor for various cytochrome P450 enzymes, which are important in drug metabolism. As such, it can be used in the design of enzyme inhibitors to modulate the metabolism of therapeutic agents .
Chemical Synthesis Optimization
4-Bromo-1-chloro-6-methoxyisoquinoline: can be employed in research focused on optimizing chemical synthesis processes. Its structural properties allow for the exploration of new synthetic pathways and reaction conditions .
Analytical Chemistry Reference Material
Due to its well-defined structure and properties, 4-Bromo-1-chloro-6-methoxyisoquinoline can be used as a reference material in analytical chemistry. It aids in the development of analytical methods like NMR, HPLC, LC-MS, and UPLC, which are essential for quality control in pharmaceutical manufacturing .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-chloro-6-methoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-8(4-6)9(11)5-13-10(7)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKJHHPPTUPMKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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